1-Azido-3-fluoropropane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6FN3 |
|---|---|
Molecular Weight |
103.10 g/mol |
IUPAC Name |
1-azido-3-fluoropropane |
InChI |
InChI=1S/C3H6FN3/c4-2-1-3-6-7-5/h1-3H2 |
InChI Key |
LKHJBEXZBLZPOC-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])CF |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Azido 3 Fluoropropane Derivatives
Further Transformations of Triazole Products Derived from 1-Azido-3-fluoropropane (B6271148)
The 1,2,3-triazole ring, while highly stable, can be induced to undergo further chemical transformations, particularly when substituted with activating groups. N-fluoroalkyl-1,2,3-triazoles, derived from precursors like this compound, serve as versatile intermediates for the synthesis of other complex heterocyclic systems through denitrogenation and transannulation reactions. The strong electron-withdrawing nature of the fluoroalkyl group facilitates the requisite ring-opening of the triazole core. rsc.org
Denitrogenation involves the cleavage of the triazole ring with the extrusion of molecular nitrogen (N₂). This process typically requires thermal or acid-catalyzed conditions and is facilitated by electron-withdrawing groups on the N1 position of the triazole, such as a fluoroalkyl group. rsc.orgrsc.orguochb.cz
Recent studies have shown that thermal, microwave-assisted denitrogenation of 5-acyl-N-pentafluoroethyl-1,2,3-triazoles leads to the formation of reactive ketenimine intermediates. rsc.org This ring-opening is followed by a series of rearrangements and cyclizations, contingent on the substrate structure, to yield complex, trifluoromethylated heterocyclic systems such as indeno[1,2-c]isoquinolines and 2-trifluoromethyl-1,3-oxazin-6-ones. The reaction pathway highlights the utility of N-fluoroalkyl triazoles as precursors to novel fluorinated scaffolds. rsc.org Under acidic conditions, other N-substituted triazoles are known to undergo denitrogenation via vinyl cation intermediates to form products like oxazoles and acylaminoketones. uochb.cz
Transannulation is a powerful synthetic strategy where one heterocyclic ring is converted into another. rsc.orgnih.gov N-fluoroalkyl-1,2,3-triazoles have emerged as highly effective substrates for rhodium(II)-catalyzed transannulation reactions. rsc.org In this process, the N-fluoroalkyl triazole undergoes a rhodium-catalyzed ring-opening with loss of N₂, forming a reactive rhodium iminocarbene intermediate. rsc.org This intermediate can then participate in a cycloaddition with various 2π-components, such as nitriles, enol ethers, or isocyanates, to construct new five-membered heterocycles. rsc.org
This methodology provides a highly efficient and atom-economical route to previously challenging synthetic targets, specifically N-(per)fluoroalkyl-substituted imidazoles, pyrroles, imidazolones, and pyrrolones. rsc.org The reactions proceed rapidly under microwave heating and are applicable to a wide range of substrates, tolerating various functional groups on both the triazole and the reaction partner. rsc.org This transformation underscores the synthetic value of the N-fluoroalkyl-1,2,3-triazole core as a versatile building block for accessing a diverse array of fluorinated heterocyclic compounds. rsc.orgrsc.org
| Starting Triazole | Reaction Partner | Catalyst | Product Heterocycle | Ref. |
| N-Fluoroalkyl-1,2,3-triazole | Nitrile (R-C≡N) | Rh₂(OAc)₄ | N-Fluoroalkyl-imidazole | rsc.org |
| N-Fluoroalkyl-1,2,3-triazole | Enol ether | Rh₂(OAc)₄ | N-Fluoroalkyl-pyrrole | rsc.org |
| N-Fluoroalkyl-1,2,3-triazole | Isocyanate (R-N=C=O) | Rh₂(OAc)₄ | N-Fluoroalkyl-imidazolone | rsc.org |
| N-Sulfonyl-1,2,3-triazole | Isothiocyanate (R-N=C=S) | Rh₂(OAc)₄ | N-Sulfonyl-thiazole | nih.gov |
Other Reactivity Pathways and Mechanistic Considerations
Reactions with Nucleophiles and Electrophiles: Influence of Fluorine
The presence of a fluorine atom at the 3-position of this compound introduces significant electronic effects that modulate the reactivity of the azido (B1232118) group towards both nucleophiles and electrophiles. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) plays a pivotal role in the chemical behavior of the entire molecule.
The azide (B81097) group (–N₃) itself can exhibit dual reactivity. The terminal nitrogen atom is nucleophilic, while the central nitrogen atom is electrophilic. The presence of a fluorine atom three carbons away influences the electron density across the propane (B168953) chain, which in turn affects the nucleophilic and electrophilic character of the azide moiety.
Influence on Nucleophilicity:
The electron-withdrawing nature of fluorine decreases the electron density on the terminal nitrogen of the azide group, thereby reducing its nucleophilicity. This makes this compound less reactive towards electrophiles compared to its non-fluorinated analog, 1-azidopropane. For instance, in reactions such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), the rate of reaction may be attenuated due to the diminished nucleophilic character of the azide.
Influence on Electrophilicity:
Conversely, the inductive effect of fluorine can enhance the electrophilic character of the carbon atom attached to the azide group (C1). This can make the molecule more susceptible to nucleophilic attack at this position, potentially leading to substitution reactions where the azide group acts as a leaving group. However, the azide ion (N₃⁻) is a good nucleophile and a relatively poor leaving group unless protonated. masterorganicchemistry.com
The table below summarizes the expected influence of the fluorine atom on the reactivity of this compound in comparison to 1-azidopropane.
| Reactivity Type | Reagent Type | Influence of Fluorine | Expected Relative Reactivity of this compound |
| Azide as Nucleophile | Electrophile | Electron-withdrawing, reduces azide nucleophilicity | Lower |
| C1 as Electrophile | Nucleophile | Electron-withdrawing, increases electrophilicity of C1 | Higher (as a substrate for SN2) |
It is important to note that while the terminal nitrogen of the azide is nucleophilic, the internal nitrogen can react with certain electrophiles. diva-portal.org Furthermore, in the presence of strong acids, the azide group can be protonated, which can facilitate different reaction pathways. researchgate.net
Radical Pathways in Azido-Fluoro Compound Chemistry
Organic azides can undergo reactions involving radical intermediates, typically initiated by heat or light. The relatively weak C-N and N-N bonds in the azide group can cleave to generate radical species. In the case of this compound, thermolysis or photolysis can lead to the formation of a nitrogen-centered radical.
The general process for radical formation from an alkyl azide is as follows:
R-N₃ → R-N• + N₂
For this compound, this would generate a 3-fluoropropylaminyl radical. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to multiple bonds, and cyclization.
The presence of the fluorine atom can influence the stability and reactivity of the radical intermediates. While fluorine itself is highly reactive, the carbon-fluorine bond is very strong, making it less likely to undergo homolytic cleavage under typical radical-generating conditions. The high electronegativity of fluorine can, however, influence the electron distribution in the radical and affect its reactivity profile.
Recent advances in photoredox catalysis have enabled a range of radical reactions involving azides. For example, azido-fluoroalkylation of alkenes has been achieved using fluoroalkyl iodides and an azide source, proceeding through a radical addition mechanism. researchgate.net While not directly involving this compound as the starting material, these methodologies highlight the compatibility of the azide and fluoro groups in radical transformations. Radical-mediated trifunctionalization reactions have also been developed where an azido radical adds to an alkene, followed by further transformations. mdpi.com
Conformational Effects: The Azido Gauche Effect and its Analogs
The conformational preferences of this compound are governed by a combination of steric and stereoelectronic effects, most notably the gauche effect. The gauche effect is a phenomenon observed in 1,2-disubstituted ethanes where the gauche conformer is more stable than the anti conformer, contrary to what would be expected from steric hindrance alone. wikipedia.org This effect is particularly pronounced when the substituents are electronegative, such as fluorine. wikipedia.org
The primary explanation for the fluorine gauche effect is hyperconjugation. wikipedia.org In the gauche conformation of a molecule like 1,2-difluoroethane, a stabilizing interaction occurs between the σ bonding orbital of a C-H bond and the σ* antibonding orbital of the anti-periplanar C-F bond. wikipedia.org
Analogous to the fluorine gauche effect, an "azido gauche effect" has also been described. Computational studies have shown that for azidoethane (B8782865) derivatives, the gauche conformer is favored over the anti conformer. The strength of this azido gauche effect is comparable to that of the well-established fluorine gauche effect.
In this compound, the key conformational flexibility is around the C1-C2 and C2-C3 bonds. The interaction between the azido group at C1 and the fluorine atom at C3 is a 1,3-relationship, which is not a classic gauche effect. However, the conformational preferences around the C-C bonds will be influenced by the gauche effects of the individual substituents with respect to the rest of the carbon chain.
Studies on 3-fluoro-1,2-propanediol, a molecule with a similar 1,3-substitution pattern of electronegative groups, have shown a preference for an all-gauche conformation, which is dictated by hyperconjugative interactions rather than intramolecular hydrogen bonding. researchgate.net This suggests that this compound would also likely favor a bent, gauche-like conformation over a linear, all-anti conformation.
The table below summarizes the key conformational effects at play in this compound.
| Effect | Description | Consequence for this compound |
| Fluorine Gauche Effect | Preference for a gauche arrangement of the fluorine atom relative to a vicinal carbon group due to hyperconjugation (σC-H → σ*C-F). wikipedia.org | Favors a gauche conformation around the C2-C3 bond. |
| Azido Gauche Effect | Preference for a gauche arrangement of the azido group relative to a vicinal carbon group, with a stabilizing effect comparable to fluorine. | Favors a gauche conformation around the C1-C2 bond. |
| Steric Hindrance | Repulsive interaction between bulky groups. | Disfavors conformations where the azido group and other parts of the alkyl chain are in close proximity. |
| Dipole-Dipole Interactions | Repulsive or attractive interactions between polar bonds. | The alignment of the C-F and C-N₃ dipoles will influence the overall conformational energy. |
Spectroscopic and Structural Elucidation Techniques for 1 Azido 3 Fluoropropane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of specific nuclei.
1H and 19F NMR for Proton and Fluorine Environments
Proton (1H) and Fluorine-19 (19F) NMR are particularly informative for 1-azido-3-fluoropropane (B6271148) due to the presence of both hydrogen and fluorine atoms. The 1H NMR spectrum provides information on the number of different types of protons and their neighboring atoms, while 19F NMR is highly sensitive to the local electronic environment of the fluorine atom. wikipedia.org
In the 1H NMR spectrum of this compound, three distinct signals are expected, corresponding to the three methylene (B1212753) groups (-CH2-).
-CH2-F (C1): This group's protons would appear as a triplet of triplets, due to coupling with the adjacent protons on C2 and the fluorine atom. The signal would be shifted downfield due to the electronegativity of the fluorine atom.
-CH2- (C2): The protons on the central carbon would exhibit the most complex signal, a multiplet, resulting from coupling to the protons on both C1 and C3.
-CH2-N3 (C3): Similar to the C1 protons, this signal would be a triplet due to coupling with the C2 protons and would be shifted downfield by the electron-withdrawing azide (B81097) group.
19F NMR spectroscopy is a powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus. wikipedia.orgnih.gov For this compound, a single signal is expected. This signal's chemical shift provides insight into the electronic environment of the fluorine atom. The signal would be split into a triplet by the two adjacent protons on C1. For organofluorine compounds, the chemical shift range is typically between -50 to -220 ppm. wikipedia.org
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Interactions |
|---|---|---|---|---|
| 1H | -CH2F | ~4.5 | Triplet of Triplets (tt) | 3JHH, 2JHF |
| 1H | -CH2- | ~2.0 | Multiplet (m) | 3JHH, 3JHF |
| 1H | -CH2N3 | ~3.4 | Triplet (t) | 3JHH |
| 19F | -CH2F | -200 to -220 | Triplet (t) | 2JHF |
14N/15N NMR for Azide Functionality Characterization
Nitrogen NMR spectroscopy directly probes the azide functional group. The azide moiety contains three distinct nitrogen atoms, often labeled Nα (attached to the carbon), Nβ (central), and Nγ (terminal). nih.govnsf.gov
While 14N is the more abundant isotope (99.6%), it is a quadrupolar nucleus (spin I=1), which often results in very broad NMR signals, making interpretation difficult. huji.ac.il Therefore, 15N NMR is preferred. Although 15N has a very low natural abundance (0.36%) and a low gyromagnetic ratio, it has a spin of I=1/2, leading to sharp, well-resolved signals, similar to 1H and 13C. wikipedia.org Isotopic labeling is often required to obtain high-quality 15N NMR spectra. wikipedia.org
Studies on various 15N-labeled azido (B1232118) compounds have shown that the three nitrogen atoms of the azide group are readily distinguishable, each producing a discrete chemical shift peak. nih.govnsf.gov The distinct chemical environments lead to a characteristic pattern in the 15N NMR spectrum, providing unambiguous confirmation of the azide functionality. nih.govnsf.gov
| Nitrogen Atom | Description | Typical Chemical Shift Range (ppm, rel. to CH3NO2) |
|---|---|---|
| Nα | Attached to the alkyl chain | ~ -30 to -50 |
| Nβ | Central nitrogen | ~ -130 to -150 |
| Nγ | Terminal nitrogen | ~ -170 to -190 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the key vibrational modes are the azide asymmetric stretch and the carbon-fluorine stretch.
The azide group gives rise to a very strong and sharp absorption band corresponding to its asymmetric stretching vibration (νas(N3)). This band typically appears in a relatively uncongested region of the spectrum, around 2100 cm-1. rsc.orgnih.gov Its high intensity and characteristic position make it a definitive marker for the presence of an azide. The symmetric stretch (νs(N3)) is usually much weaker and appears around 1330 cm-1. researchgate.net The position of the asymmetric stretch can be sensitive to the local molecular environment, including solvent polarity. nih.gov
The carbon-fluorine (C-F) bond also has a characteristic stretching vibration. In aliphatic fluoroalkanes, this absorption is typically strong and found in the range of 1000-1400 cm-1. The exact position can vary depending on the substitution pattern.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) | Intensity |
|---|---|---|---|
| Azide (-N3) | Asymmetric Stretch | 2090 - 2140 | Strong, Sharp |
| Azide (-N3) | Symmetric Stretch | ~1330 | Weak to Medium |
| Alkyl Fluoride (C-F) | Stretch | 1000 - 1400 | Strong |
| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. nih.gov For volatile compounds like this compound, techniques like Electron Ionization (EI) are common.
The most characteristic fragmentation pathway for alkyl azides is the loss of a molecule of dinitrogen (N2), which is a very stable neutral species. researchgate.net This process leads to a prominent peak in the mass spectrum at a mass-to-charge ratio (m/z) corresponding to the molecular ion minus 28 Da ([M-28]+). researchgate.net The molecular ion peak (M+) itself may be weak or absent, depending on its stability.
For this compound (MW = 103.10 g/mol ), the key fragments would be:
[M]+: The molecular ion at m/z 103.
[M-N2]+: A major fragment at m/z 75, resulting from the loss of N2.
Further fragmentation of the m/z 75 ion could occur, for example, through the loss of ethylene (B1197577) (C2H4) to give [CH2F]+ at m/z 33.
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 103 | [C3H6FN3]+ | Molecular Ion (M+) |
| 75 | [C3H6F]+ | Loss of N2 from M+ |
| 42 | [C3H6]+ or [C2H2N]+ | Further fragmentation |
| 33 | [CH2F]+ | Fragmentation of [C3H6F]+ |
X-ray Crystallography for Solid-State Structural Determination of Analogous Compounds and Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov While obtaining a single crystal of a small, potentially liquid molecule like this compound can be challenging, analysis of analogous solid-state compounds provides invaluable structural insights.
Crystal structures of other organic azides and fluoroalkanes reveal key geometric parameters.
Azide Group Geometry: In organic azides, the three nitrogen atoms are nearly linear, with an N-N-N bond angle close to 180°. The two N-N bond lengths are typically unequal. The Nα-Nβ bond is generally longer than the Nβ-Nγ bond.
C-F and C-N Bonds: X-ray data from analogous structures provide typical bond lengths for the C-F and C-N bonds in similar chemical environments. These experimental values can be compared with theoretical calculations.
Conformation and Packing: The crystal structure would reveal the preferred conformation of the propyl chain (e.g., anti or gauche) in the solid state and how the molecules pack together, influenced by weak intermolecular forces such as dipole-dipole interactions involving the C-F and C-N3 bonds.
Analysis of crystalline derivatives or metal complexes incorporating the 1-azido-3-fluoropropyl ligand would also serve to lock the molecule into a specific conformation, allowing for detailed structural characterization. umn.edu
Computational Chemistry and Theoretical Modeling of 1 Azido 3 Fluoropropane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and reaction tendencies of 1-azido-3-fluoropropane (B6271148). northwestern.edu These calculations, rooted in solving the Schrödinger equation, can predict molecular structure, energy, and various spectroscopic and electrical properties. northwestern.edu For complex molecules, approximations are necessary, leading to a variety of computational methods with different levels of accuracy and cost. lsu.edu
Density Functional Theory (DFT) has become a widely used tool for investigating the reaction mechanisms of organic compounds, including those involving azides. mdpi.comresearchgate.net DFT calculations can effectively model reaction pathways, such as the 1,3-dipolar cycloadditions that are characteristic of azides. sci-hub.semdpi.com For instance, in reactions between fluorinated alkynes and various azides, DFT at the B3LYP/6-31+g(d,p) level of theory has been employed to elucidate the molecular mechanism. sci-hub.se These studies show that such cycloadditions often proceed via a one-step, asynchronous concerted process. sci-hub.se
The regioselectivity of these reactions, leading to either 1,4- or 1,5-substituted triazole products, can be explained by analyzing the energy profiles of the transition states. sci-hub.se DFT calculations have shown that for many azide-alkyne cycloadditions, the formation of the 1,4-regioisomer is kinetically and thermodynamically favored. sci-hub.se The selectivity can be further understood by examining conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity, which help in predicting the preferred reaction channels. mdpi.com
Table 1: Theoretical Activation Energies for 1,3-Dipolar Cycloaddition Reactions of Azides
| Reactants | Method | Basis Set | Calculated Parameter | Value (kcal/mol) |
| Azidoborane | DFT | B3LYP/6-31G(d) | Activation Energy (Singlet) | 16.5 |
| Azidoborane | DFT | B3LYP/6-31G(d) | Activation Energy (Triplet) | 25.8 |
| Ethyl 2-azidoacetate + Fluorinated Alkyne | DFT | B3LYP/6-31+g(d,p) | TS Energy (1,4-isomer) | 20.08 |
| Ethyl 2-azidoacetate + Fluorinated Alkyne | DFT | B3LYP/6-31+g(d,p) | TS Energy (1,5-isomer) | 21.82 |
This table presents representative data from DFT studies on azide (B81097) reactivity. The values illustrate how computational methods are used to quantify the energetic barriers of different reaction pathways, thereby predicting selectivity. Data sourced from multiple theoretical studies. researchgate.netsci-hub.se
Ab initio calculations, which are based on first principles without empirical parameters, are invaluable for detailed conformational analysis and determining the energetics of molecules like this compound. columbia.eduiu.edu.sa These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for studying the potential energy surface and identifying stable conformers. nih.gov
For flexible molecules, a conformational search is typically performed using molecular mechanics, followed by geometry optimization of the low-energy conformers using a higher-level ab initio or DFT method. columbia.edu This approach allows for the determination of the relative stabilities of different rotational isomers (rotamers). iu.edu.sa In the case of this compound, the orientation of the fluoro and azido (B1232118) groups relative to the propane (B168953) backbone will lead to various conformers with distinct energies. High-level calculations are necessary to accurately capture the subtle energetic differences between these conformers. semanticscholar.org
Molecular Dynamics Simulations for Conformational Dynamics and Interactions
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. nih.govdovepress.com In an MD simulation, the classical equations of motion are solved for a system of atoms, with the forces between them described by a force field. dovepress.com This allows for the exploration of the conformational landscape of this compound over time, revealing how it samples different geometries and the timescales of transitions between them.
MD simulations can be particularly useful for understanding how the molecule behaves in different environments, such as in various solvents. The interactions between the solute and solvent molecules can significantly influence the conformational preferences of this compound. By analyzing the simulation trajectories, one can calculate various properties, including the root-mean-square deviation (RMSD) to monitor structural changes and the radial distribution function (RDF) to understand the structuring of solvent molecules around the solute. dovepress.com Quantum mechanics/molecular mechanics (QM/MM) methods can also be employed, where a key part of the system is treated with quantum mechanics to accurately model reactions or specific interactions within a larger classical environment. researchgate.net
Investigation of Transition States and Reaction Intermediates via Computational Methods
The characterization of transition states and reaction intermediates is crucial for understanding the mechanism of a chemical reaction. lsu.edu Computational methods are essential for this purpose, as these species are often transient and difficult to study experimentally. For reactions involving this compound, such as cycloadditions or thermal decompositions, computational chemistry can be used to locate the transition state structure on the potential energy surface, which corresponds to a first-order saddle point. researchgate.net
Vibrational frequency analysis is a key step in characterizing a calculated stationary point. A minimum on the potential energy surface (a stable molecule or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. sci-hub.se This imaginary frequency corresponds to the motion along the reaction coordinate that connects the reactants to the products. The energy of the transition state relative to the reactants gives the activation energy of the reaction, a critical parameter for determining reaction rates. researchgate.net For example, DFT calculations have been used to show that for some azide decompositions, a concerted, one-step mechanism is favored over a two-step process involving a nitrene intermediate by locating the relevant transition states. researchgate.net
Understanding Intramolecular Interactions and Stereoelectronic Effects in Fluoroalkyl Azides
The conformation and reactivity of this compound are governed by a complex interplay of intramolecular interactions and stereoelectronic effects. researchgate.net Stereoelectronic effects arise from the spatial arrangement of orbitals and can have a profound impact on molecular properties. wikipedia.org In fluoroalkyl azides, interactions such as hyperconjugation play a significant role. researchgate.net
One important stereoelectronic interaction is the "gauche effect," which describes the tendency of certain molecules to adopt a gauche conformation, despite potential steric repulsion. researchgate.net This effect is prominent in systems like 1,2-dihaloethanes and is influenced by a combination of electrostatic, orbital, and dispersion interactions. researchgate.net In this compound, similar effects are expected to influence the preferred dihedral angles along the C-C bonds. For example, a stabilizing interaction can occur between the lone pair electrons on the fluorine atom and the antibonding orbital of a geminal C-H or C-C bond (n(F) -> σ*(C-Y)). researchgate.net Furthermore, intramolecular hydrogen bonding, although likely weak, could potentially occur between the azide group and nearby hydrogen atoms, influencing the conformational preferences. rsc.orgchemrxiv.org
Table 2: Key Intramolecular Interactions in Fluoroalkyl Azides
| Interaction Type | Description | Potential Consequence |
| Gauche Effect | Preference for a gauche conformation due to a combination of electrostatic, orbital, and dispersion interactions. | Influences the dihedral angles of the propane backbone. |
| Hyperconjugation | Delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty antibonding orbital. | Stabilizes certain conformers and affects bond lengths and reactivity. |
| Anomeric Effect | A stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial position. While not directly applicable to the acyclic this compound, analogous orbital interactions are present. | Influences the orientation of the azide and fluoro substituents. |
| Dipole-Dipole Interactions | Electrostatic interactions between the polar C-F and C-N3 bonds. | Affects the overall molecular dipole moment and conformational energetics. |
This table summarizes the significant intramolecular interactions that are computationally investigated to understand the structure and stability of fluoroalkyl azides like this compound.
Advanced Applications and Derivatization Strategies in Chemical Synthesis
1-Azido-3-fluoropropane (B6271148) as a Building Block for Functional Materials and Advanced Organic Molecules
This compound is a valuable building block in the synthesis of functional materials and complex organic molecules, primarily due to the distinct reactivity of its azide (B81097) and fluorinated alkyl moieties. Organic azides have become popular building blocks in materials science and life sciences because of their versatile chemistry, especially the copper-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as a "click reaction". This reaction's robustness has led to numerous applications in creating new materials and in combinatorial chemistry. uochb.cz
Small fluorinated organic azides like this compound merge the convenient attachment chemistry of the azide group with the unique properties imparted by a fluorinated chain. The incorporation of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions, which is of significant interest in the design of advanced materials and pharmaceuticals. ekb.eg
The utility of fluorinated azides as coupling agents is well-demonstrated. For instance, perfluorophenyl azides (PFPAs) serve as heterobifunctional linkers to functionalize a wide range of material surfaces, including polymers, oxides, carbon materials, and metal films. nih.govnih.gov This coupling chemistry can be initiated by light or heat. nih.govnih.gov Similarly, this compound can be "clicked" onto alkyne-functionalized polymers or surfaces, introducing the fluoropropyl group to modify surface properties or create materials with tailored characteristics. The azide group provides a highly efficient and specific handle for covalent attachment, while the fluorinated tail alters the properties of the resulting material. uochb.cz This approach paves the way for the broad application of such molecules in chemical biology and materials science. uochb.cz
Development of Bioorthogonal Probes and Tools Utilizing Fluorinated Azides
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govmdpi.com The azide group is a cornerstone of bioorthogonal chemistry, participating in reactions like the Staudinger ligation and azide-alkyne cycloadditions. nih.govresearchgate.net Fluorinated azides, including this compound, offer enhanced properties for the development of sophisticated bioorthogonal probes and tools. acs.org
One key advantage is the use of fluorinated azides for ¹⁹F NMR-based screening and imaging. The fluorine atom serves as a sensitive probe for NMR spectroscopy. By attaching a fluorinated azide to a molecule of interest, researchers can use ¹⁹F NMR for applications such as fragment-based drug discovery. The robust nature of the click reaction allows for the easy introduction of these fluorinated tags onto biomolecules like peptides and proteins using readily available alkynylated precursors.
Furthermore, fluorine substitution can significantly influence the kinetics of bioorthogonal reactions. Studies on the 1,3-dipolar cycloaddition between trans-cyclooctene (B1233481) (TCO), a common bioorthogonal partner, and various fluorine-substituted aryl azides have shown that increasing the number of fluorine substituents accelerates the reaction rate. acs.org This rate enhancement is crucial for applications where rapid labeling or prodrug activation is required in a biological setting. acs.org While the cycloaddition is faster, it has been noted that the subsequent release or "decaging" process from the resulting triazoline intermediate can be slower, a mechanistic detail critical for designing click-and-release systems. acs.org
Table 1: Effect of Fluorination on Bioorthogonal Reaction Rates
| Azide Compound | Number of Fluorine Substituents | Relative Rate of Cycloaddition with TCO |
|---|---|---|
| Non-fluorinated aryl azide | 0 | 1x |
| Monofluoro-substituted aryl azide | 1 | Faster |
| Difluoro-substituted aryl azide | 2 | Faster |
| Tetrafluoro-substituted aryl azide | 4 | ~6.5x faster |
Data derived from studies on fluorinated azido-PABC linkers. acs.org
Synthesis of Diverse Nitrogen-Containing Heterocycles with Fluorine Substituents
Fluorinated azides like this compound are versatile precursors for synthesizing a wide array of nitrogen-containing heterocycles that bear fluorine substituents. tib.eu These fluorinated heterocycles are of great interest in medicinal chemistry, as the presence of fluorine can enhance metabolic stability, bioavailability, and protein-ligand interactions. ekb.egnih.gov The unique reactivity of the azide group allows it to participate in various cycloadditions and annulations to form stable heterocyclic rings. tib.eu
The most prominent application of this compound in heterocyclic synthesis is the formation of 1,2,3-triazoles. uochb.cz Triazoles are important pharmacophores that can act as bioisosteres for amide or ester bonds and readily associate with biological targets through hydrogen bonding and dipole interactions. researchgate.netnih.govresearchgate.netnih.gov
The synthesis is typically achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable and regioselective click reaction that exclusively yields the 1,4-disubstituted triazole isomer. organic-chemistry.org This reaction is modular, high-yielding, and can often be performed in aqueous media, making it suitable for a wide range of applications. tib.eu Research has shown that azidoperfluoroalkanes are even more reactive in the click reaction with alkynes than their non-fluorinated counterparts. uochb.cz
Table 2: Typical Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Method | Catalyst | Reducing Agent | Solvent |
|---|---|---|---|
| A | CuSO₄ · 5H₂O (10 mol %) | Sodium L-ascorbate (10 mol %) | H₂O |
| B | Copper(I)-3-methylsalicylate (CuMeSal) (1-5 mol %) | None (Cu(I) is pre-formed) | Various Organic Solvents |
These methods are effective for reacting fluoroalkyl azides with terminal alkynes to form 1,4-regioisomers with high selectivity.
Beyond the CuAAC, the electrophilic nature of fluorinated azides allows them to undergo cycloaddition with activated ketones (containing electron-withdrawing groups) in the presence of an amine organocatalyst, which proceeds via an enamine intermediate to form 4,5-disubstituted-1,2,3-triazoles. tib.eu This provides an alternative route to differently substituted fluorinated triazoles.
Fluorinated azides can also serve as precursors for other important heterocycles like imidazoles and tetrazoles.
Imidazoles: While not formed directly from the azide, N-fluoroalkylated imidazoles can be synthesized from the triazoles generated using fluorinated azides. N-fluoroalkyl-1,2,3-triazoles can undergo a rhodium-catalyzed transannulation reaction under microwave conditions. This process involves a denitrogenative ring opening of the triazole to form a reactive intermediate that can be trapped with nitriles to yield regioisomerically pure N-fluoroalkyl imidazoles. This method is advantageous over direct N-fluoroalkylation of imidazoles, which often leads to mixtures of regioisomers.
Tetrazoles: The formation of tetrazoles from the reaction of azides with nitriles is a well-established synthetic route. nih.govorganic-chemistry.orgnih.gov This [3+2] cycloaddition typically requires elevated temperatures or catalysis (e.g., with zinc salts) to proceed efficiently. nih.govnih.gov By reacting this compound with a desired nitrile (R-C≡N), one can synthesize a 5-substituted-1-(3-fluoropropyl)-1H-tetrazole or, depending on the reaction conditions and nitrile substituent, the 2-(3-fluoropropyl) isomer. Density functional theory calculations suggest the mechanism may involve nitrile activation to an imidoyl azide intermediate, which then cyclizes. nih.gov
The synthesis of aziridines, strained three-membered nitrogen heterocycles, from azido-fluoro precursors is another potential application. Although direct conversion of an alkyl azide to an aziridine (B145994) is not a standard transformation, intramolecular reactions of precursors derived from this compound can be envisioned. For example, the azide could be reduced to an amine, followed by intramolecular cyclization if a suitable leaving group is present on the propyl chain. More directly, vinyl azides are known to undergo fluorocyclization reactions to produce 3-azido heterocycles, showcasing the compatibility of the azide group in such transformations. researchgate.net The synthesis of trifluoromethylated aziridines from fluorinated olefins and nitrene precursors highlights the interest in combining these functionalities in a single molecule. rsc.org
Furthermore, the reactive intermediates generated from N-fluoroalkyl triazoles in rhodium-catalyzed reactions can be intercepted by various partners other than nitriles. For example, reaction with enol ethers, silyl (B83357) ketene (B1206846) acetals, or isocyanates can yield previously inaccessible N-fluoroalkylated pyrroles, pyrrolones, and imidazolones, respectively, further demonstrating the utility of fluorinated azides as entry points to a diverse range of heterocyclic systems.
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for Fluoroalkyl Azides
The synthesis of fluoroalkyl azides like 1-azido-3-fluoropropane (B6271148) is pivotal for their broader application. Traditional methods often rely on nucleophilic substitution reactions (SN2), where a halide is displaced by an azide (B81097) anion. For instance, analogous compounds such as 1-azido-3-bromopropane (B6266201) and 1-azido-3-chloropropane (B14619145) are synthesized from their corresponding dihalopropanes and sodium azide. rsc.orgwiley-vch.de A similar strategy starting from 1-fluoro-3-halopropane would be a direct route to this compound.
Future research is increasingly focused on developing more sustainable and efficient synthetic protocols. This involves exploring greener solvents, milder reaction conditions, and alternative azide sources to minimize waste and enhance safety. mdpi.comrsc.org The use of phase-transfer catalysis or enzymatic methods could offer more environmentally benign pathways. Furthermore, developing one-pot syntheses that combine fluorination and azidation steps would significantly improve process efficiency.
| Starting Material (Example) | Reagent | Product | Key Feature |
| 1-Bromo-3-chloropropane (B140262) | Sodium Azide (NaN₃) in DMSO | 1-Azido-3-chloropropane | Standard SN2 displacement |
| 1,3-Dibromopropane (B121459) | Sodium Azide (NaN₃) in DMF | 1-Azido-3-bromopropane | SN2 reaction |
| 1-Fluoro-3-iodopropane | Sodium Azide (NaN₃) in HMPA | (S)-1-Azido-1-fluoropropane | Nucleophilic substitution |
This table presents analogous reactions that inform potential synthetic routes for this compound.
Exploration of New Reactivity Modes and Catalytic Systems for Azido-Fluoro Chemistry
The azide functional group is renowned for its diverse reactivity, most notably in 1,3-dipolar cycloadditions (often termed "click chemistry") to form triazoles. soci.org For this compound, this reaction allows for the straightforward introduction of a fluoropropyl moiety onto various molecular scaffolds. Research is ongoing to develop new catalytic systems, including copper- and ruthenium-based catalysts, to control the regioselectivity and efficiency of these cycloadditions.
Beyond cycloadditions, the azide group can undergo reactions to form nitrenes, which can participate in C-H insertion or cyclopropanation reactions. diva-portal.org A key research avenue is the development of metal-free catalytic systems to promote novel transformations of fluoroalkyl azides. researchgate.net For example, phosphorus-promoted cyclization of azidofluoroalkanes with ylides presents a mild, metal-free route to 1-fluoroalkyl-1,2,3-triazoles. researchgate.net Exploring the unique electronic effects of the fluorine atom on the reactivity of the adjacent azide group is crucial for discovering new chemical transformations. diva-portal.org
Integration with Flow Chemistry and Automated Synthesis for Efficient Production
The synthesis of organic azides can be hazardous, particularly on a larger scale, due to their potential thermal instability and the formation of explosive intermediates. researchgate.net Flow chemistry offers a compelling solution to these safety concerns. nih.govnih.gov By performing reactions in continuous-flow microreactors, the reaction volume at any given moment is minimized, significantly reducing the risk associated with exothermic events or the accumulation of unstable species. researchgate.net
The integration of flow chemistry with automated systems allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. neuroquantology.comsyrris.com This technology is particularly well-suited for the production of this compound, enabling rapid optimization and scalable synthesis. researchgate.netresearchgate.net Automated flow systems can also facilitate multi-step syntheses, where the crude product from one step is directly introduced into the next, streamlining the entire production process from starting materials to the final fluoroalkyl azide. amidetech.com
Advantages of Flow Chemistry for Azide Synthesis
| Feature | Benefit |
|---|---|
| Enhanced Heat & Mass Transfer | Prevents local hot spots, improves selectivity. nih.gov |
| Small Reaction Volumes | Significantly improves safety by minimizing the amount of hazardous material at any time. researchgate.net |
| Precise Parameter Control | Allows for rapid optimization of reaction conditions, leading to higher yields and purity. neuroquantology.com |
| Scalability | Production can be scaled from milligrams to kilograms by adjusting flow rates and run times. nih.gov |
Advanced Computational Methods for Predicting and Rationalizing Reactivity and Selectivity
Computational chemistry is an increasingly powerful tool for understanding and predicting the outcomes of chemical reactions. nih.gov Methods such as Density Functional Theory (DFT) can be used to model the transition states of reactions involving this compound, providing insights into its reactivity and the selectivity of its transformations. nih.gov
For example, computational models can predict the most likely site for C-H functionalization or the regioselectivity of cycloaddition reactions. semanticscholar.org These predictive capabilities can guide experimental design, saving significant time and resources by focusing on the most promising reaction conditions and substrates. chemrxiv.org Machine learning algorithms, trained on large datasets of reaction outcomes, are also emerging as a method to predict reaction yields and selectivity with high accuracy. nih.govchemrxiv.org Applying these advanced computational tools to azido-fluoro chemistry will accelerate the discovery of new reactions and applications for compounds like this compound.
Investigation of Stability and Handling Considerations in Large-Scale Synthesis of Energetic Azides
Organic azides are classified as energetic materials due to their high nitrogen content and potential for rapid decomposition, releasing nitrogen gas. pitt.edu The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms. pitt.edu For this compound (C₃H₆FN₃), the carbon-to-nitrogen ratio is 1, placing it in a category that requires careful handling.
A critical safety concern in the large-scale synthesis of azides is the potential for forming highly sensitive and explosive byproducts, such as hydrazoic acid (HN₃) or heavy metal azides. researchgate.netmdpi.com Therefore, strict protocols are necessary to avoid contact with acids and certain metals (e.g., copper, lead). pitt.edu Research into the thermal stability of this compound, using techniques like Differential Scanning Calorimetry (DSC), is essential to define safe operating temperatures for its synthesis and purification. Understanding these stability and handling parameters is paramount for transitioning its use from laboratory research to industrial applications. researchgate.netannualreviews.org
General Safety Guidelines for Handling Organic Azides
| Guideline | Rationale |
|---|---|
| Avoid Acids | Prevents the formation of highly toxic and explosive hydrazoic acid (HN₃). researchgate.netpitt.edu |
| Avoid Certain Metals (Cu, Pb, Hg) | Prevents the formation of shock-sensitive heavy metal azides. pitt.edu |
| Use Non-metal Utensils | Avoids scratching glassware, which can create initiation points for decomposition, and prevents metal azide formation. pitt.edu |
| Avoid Halogenated Solvents | Mixtures of azides and chlorinated solvents can be hazardous. pitt.edu |
Q & A
Q. What are the common synthetic routes for 1-Azido-3-fluoropropane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves fluorination and azidation steps. For example:
- Fluorination : Substitution of hydroxyl or halogen groups in propane derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or SF₄.
- Azidation : Introduction of the azide group via nucleophilic substitution (e.g., NaN₃ in polar aprotic solvents) .
- Key Variables : Temperature (e.g., 90°C for optimal azide incorporation), solvent polarity, and stoichiometric ratios of reagents significantly affect yield.
- Table : Comparative Synthesis Routes
| Precursor | Fluorinating Agent | Azide Source | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Chloro-1-fluoropropane | DAST | NaN₃ | 78 | |
| 1,3-Dibromopropane | SF₄ | NaN₃ | 65 |
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use spectroscopic and chromatographic methods:
- NMR : ¹⁹F NMR to confirm fluorine environment (δ ~ -200 ppm for CF₂ groups); ¹H NMR for propane backbone analysis.
- IR Spectroscopy : Azide stretch (~2100 cm⁻¹) and C-F stretches (1000-1300 cm⁻¹).
- GC-MS : Retention time and fragmentation patterns to verify molecular ion (m/z 121 for [M–N₂]⁺) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Thermal Stability : Avoid temperatures >100°C to prevent explosive decomposition of the azide group.
- Ventilation : Use fume hoods due to potential HF release during hydrolysis .
- PPE : Nitrile gloves, lab coats, and safety goggles. Refer to SDS guidelines for spill management .
Advanced Research Questions
Q. How does the fluorine substituent influence the reactivity of this compound in Huisgen cycloaddition (click chemistry)?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity reduces electron density at the azide group, potentially slowing reaction kinetics.
- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of Cu(I)-catalyzed cycloadditions).
- Data Interpretation : Lower yields in fluorinated derivatives may require optimizing catalyst loading (e.g., Cu(I)/TBTA ratios) .
Q. What are the thermal decomposition pathways of this compound, and how can intermediates be identified?
- Methodological Answer :
- TGA/DSC : Analyze mass loss profiles and exothermic peaks.
- GC-MS/MS : Detect decomposition products like HF, N₂, and fluoropropenes.
- Contradiction Resolution : Conflicting reports on decomposition thresholds (e.g., 100°C vs. 120°C) may stem from impurities; replicate studies under inert atmospheres .
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare cell lines (e.g., HEK293 vs. HepG2) and exposure times across studies.
- Mechanistic Probes : Use fluorescent azide tags to track cellular uptake vs. extracellular degradation.
- Ethical Frameworks : Apply FINER criteria (Feasible, Novel, Ethical) to design in vitro/in vivo models .
Data Contradiction Analysis
Q. Why do synthetic yields of this compound vary across studies, and how can reproducibility be improved?
- Methodological Answer :
- Root Causes : Variability in precursor purity, solvent drying, or azide source (NaN₃ vs. TMS-N₃).
- Standardization : Pre-purify precursors via column chromatography; use anhydrous solvents (e.g., DMF over DMSO).
- Collaborative Validation : Cross-lab replication studies with shared protocols .
Tables for Reference
Table 1 : Key Spectral Data for this compound
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹⁹F NMR | -200 ppm | CF₂ environment |
| IR | 2100 cm⁻¹ | N₃ stretch |
| GC-MS | m/z 121 | [M–N₂]⁺ ion |
Table 2 : Thermal Decomposition Products
| Temperature (°C) | Products Detected | Method |
|---|---|---|
| 100 | HF, N₂ | GC-MS |
| 120 | C₃F₆, NH₃ | TGA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
